
9,10-二氢-9,9-二甲基-2-(1-甲基乙基)吖啶
描述
“9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine” is a chemical compound with the molecular formula C18H21N . It is also known by its IUPAC name, 9,9-dimethyl-2-(propan-2-yl)-9,10-dihydroacridine .
Molecular Structure Analysis
The molecular structure of “9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine” consists of a three-ring system with two benzene rings fused to a central nitrogen-containing ring . The molecule has a total of 18 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .科学研究应用
OLED 应用
9,10-二氢-9,9-二甲基-2-(1-甲基乙基)吖啶及其衍生物因其在有机发光二极管 (OLED) 中的潜在应用而备受探索。研究重点是通过掺入庞大的吖啶部分来合成高效的蓝色热激活延迟荧光 (TADF) 发射体。庞大的吖啶供体为分子提供了刚性结构,从而产生了高光致发光量子产率,并实现了具有蓝色发射的溶液处理 OLED。这些进展证明了吖啶衍生物在开发具有理想颜色发射的高效 OLED 中的潜力 (Chen 等,2021)。
环境修复中的光催化
吖啶衍生物,包括与 9,10-二氢-9,9-二甲基-2-(1-甲基乙基)吖啶相关的衍生物,已被用作环境修复过程中的光催化剂。研究表明,这些化合物在硼氢化钠存在下可以作为氯代有机化合物(如对氯联苯)还原脱氯的有效且稳定的光催化剂。这种光催化活性突出了吖啶衍生物在通过有害物质解毒解决环境污染方面的潜力 (Ishikawa & Fukuzumi,1990)。
光物理学和光化学
吖啶衍生物的光诱导行为在光物理学和光化学领域引起了极大的兴趣。研究调查了吖啶化合物的给电子性质及其在电子转移氧化反应中的作用。此类研究提供了对支配吖啶衍生物的光物理和光化学性质的基本机制的见解,为开发用于光学和电子应用的新型材料做出了贡献 (Fukuzumi & Tokuda,1992)。
先进材料合成
对吖啶衍生物的研究已扩展到合成在电子学和光子学中具有潜在应用的高级材料。例如,基于二氢吖啶结构设计新的供体部分导致了热激活延迟荧光 (TADF) 发射体的开发。这些发射体在溶液可加工 OLED 中的使用展示了有希望的特性,展示了吖啶衍生物在材料科学中的多功能性 (Liu 等,2020)。
属性
IUPAC Name |
9,9-dimethyl-2-propan-2-yl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-12(2)13-9-10-17-15(11-13)18(3,4)14-7-5-6-8-16(14)19-17/h5-12,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXQUJDDGXZCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979682 | |
| Record name | 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63451-42-3 | |
| Record name | 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63451-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydro-9,9-dimethyl-2-(1-methylethyl)acridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIHYDRO-9,9-DIMETHYL-2-(1-METHYLETHYL)ACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSZ85ORP3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



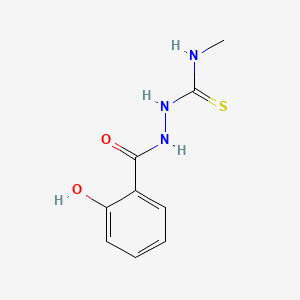
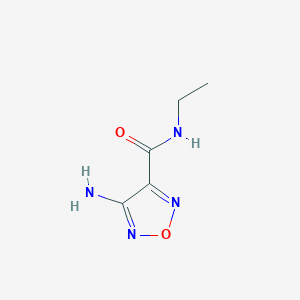

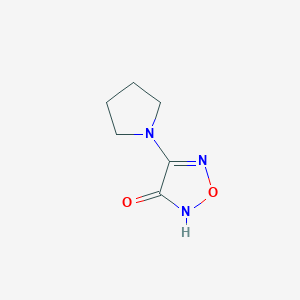
![2H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-3-(2-methoxyphenyl)-](/img/structure/B3055159.png)
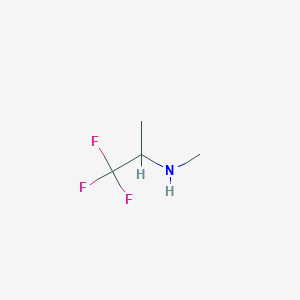
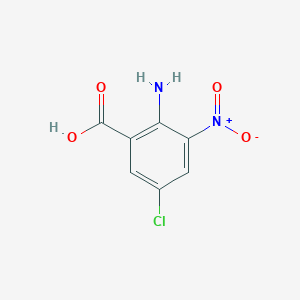
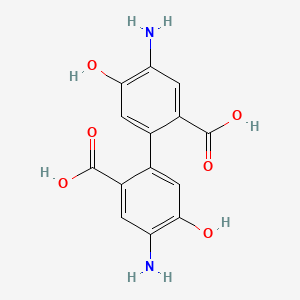
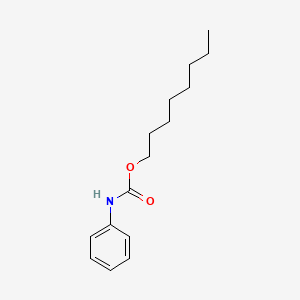
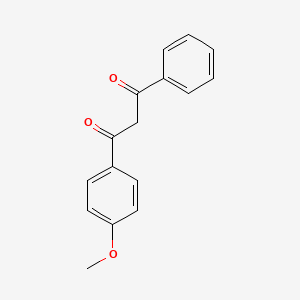


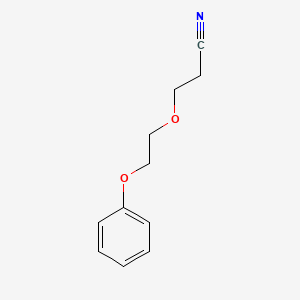
![N-[2-Carboxy-1-(3-nitrophenyl)ethyl]phthalimide](/img/structure/B3055173.png)